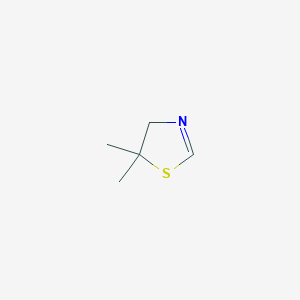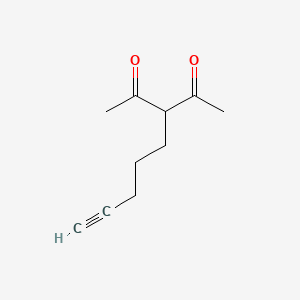
3-(Pent-4-yn-1-yl)pentane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pent-4-yn-1-yl)pentane-2,4-dione is an organic compound that belongs to the class of alkynes and diketones It is characterized by the presence of a triple bond between carbon atoms and two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-4-yn-1-yl)pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with 2,4-pentanedione in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.
化学反应分析
Types of Reactions
3-(Pent-4-yn-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
科学研究应用
3-(Pent-4-yn-1-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor for advanced materials.
作用机制
The mechanism of action of 3-(Pent-4-yn-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. For example, it may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity .
相似化合物的比较
Similar Compounds
3-(Prop-2-yn-1-yl)pentane-2,4-dione: Similar structure but with a shorter alkyne chain.
4-Pentyn-1-ol: Contains a hydroxyl group instead of ketone groups.
2,4-Pentanedione: Lacks the alkyne chain and is a simpler diketone.
Uniqueness
3-(Pent-4-yn-1-yl)pentane-2,4-dione is unique due to its combination of an alkyne chain and diketone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
88459-71-6 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
3-pent-4-ynylpentane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-10(8(2)11)9(3)12/h1,10H,5-7H2,2-3H3 |
InChI 键 |
YWZGMENFGHQCFG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(CCCC#C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(E)-Phenyldiazenyl]anilino}-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14393485.png)
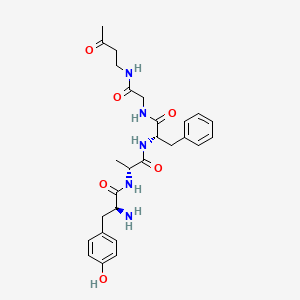
![3-[1-(Furan-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14393497.png)


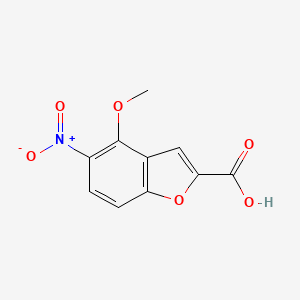
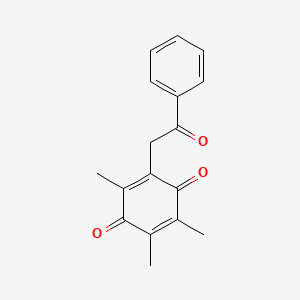
![N-[2-(1-Benzyl-1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14393532.png)

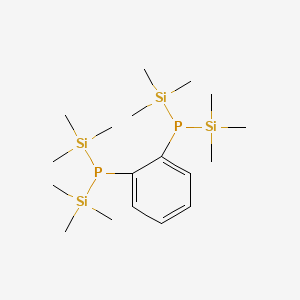
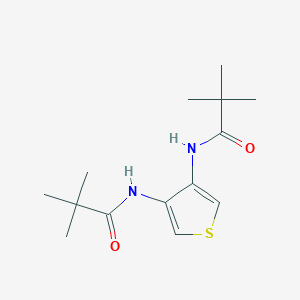
![3-[(E)-{4-[(Pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14393580.png)
